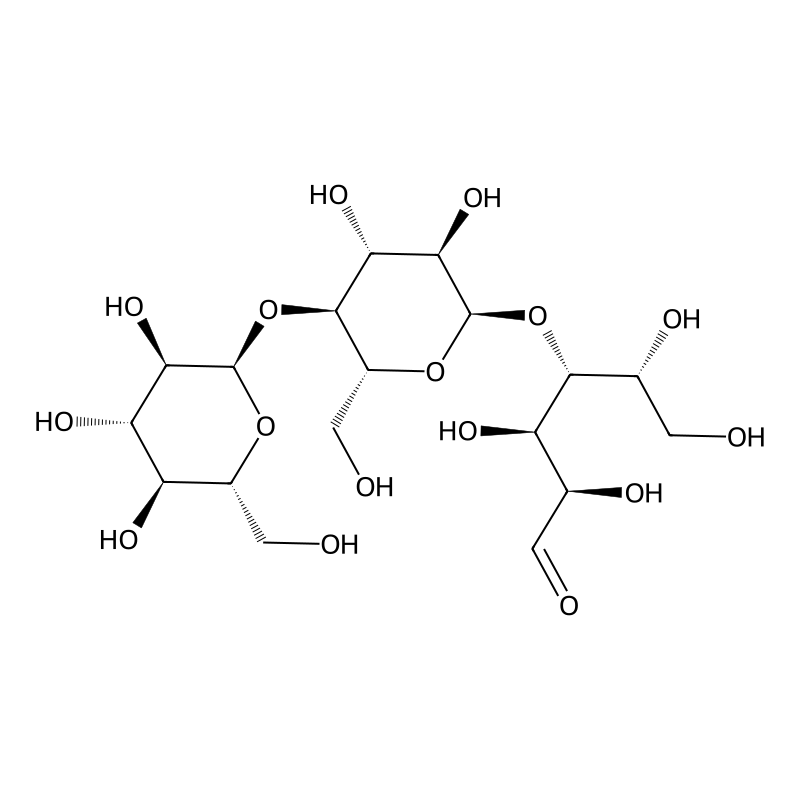maltotriose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Drug Delivery Systems
- Pullulan's biocompatibility, non-toxicity, and ability to form hydrogels and nanoparticles make it a promising carrier for drug delivery [].
- Researchers are exploring its use in encapsulating and delivering various drugs, including proteins, peptides, and small molecules [].
- Pullulan's chemical structure allows for attaching drugs, targeting specific tissues, and controlling their release [].
Gene Delivery
- Pullulan's ability to condense DNA has led to studies investigating its potential as a non-viral gene delivery vector.
- These vectors can potentially deliver genes for therapeutic purposes or gene editing applications.
- Research is ongoing to optimize pullulan-based vectors for efficient and safe gene delivery.
Tissue Engineering
- Pullulan's biocompatibility and ability to form hydrogels make it suitable for scaffolding materials in tissue engineering [].
- These scaffolds can provide a 3D structure for cell growth and differentiation, promoting tissue regeneration.
- Studies are exploring the use of pullulan-based scaffolds for various tissues, including bone, cartilage, and skin [].
Other Applications in Scientific Research
- Pullulan's film-forming properties are being investigated for developing controlled-release membranes for research purposes [].
- Its ability to bind with various molecules makes it a potential tool in bioseparation and purification processes [].
- Additionally, pullulan's unique structure is being studied as a model system for understanding polysaccharide interactions [].
Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is a product of starch hydrolysis, primarily catalyzed by the enzyme alpha-amylase, which randomly cleaves the α-1,4 bonds in amylose and amylopectin during digestion. Maltotriose is the shortest oligosaccharide that can be classified as maltodextrin and is commonly found in various food products, especially in fermented beverages like beer .
The mechanism of action of pullulan depends on its specific application. Here are some examples:
- Food Science: In food, pullulan acts as a thickener, film former, and stabilizer. It helps maintain texture, improve shelf life, and encapsulate flavors or other food components [].
- Pharmaceuticals: Pullulan can be used as a binder or disintegrant in tablets, or as a carrier for drug delivery. Its film-forming properties allow for the creation of edible capsules for drugs or nutraceuticals [].
- Materials Science: Pullulan's biodegradability and film-forming properties make it a promising material for developing bioplastics and hydrogels for various applications [].
Maltotriose exhibits several biological activities. It serves as a substrate for various enzymes, including sucrase-isomaltase, which hydrolyzes maltose and maltotriose into glucose units for absorption in the intestines. Furthermore, maltotriose can influence the fermentation process in yeast, providing an essential energy source during alcoholic fermentation. Its presence in food products also contributes to sweetness and flavor profiles .
Maltotriose can be synthesized through enzymatic hydrolysis of starch using alpha-amylase or glucoamylase. In laboratory settings, it may also be produced through chemical synthesis methods such as hot acetylation with acetic anhydride and sodium acetate, leading to derivatives like maltotriose decaacetate . Additionally, transglycosylation reactions involving other oligosaccharides can yield maltotriose as a product.
Maltotriose has various applications across different industries:
- Food Industry: Used as a sweetener and flavor enhancer in beverages and baked goods.
- Brewing: Serves as a fermentable sugar source for yeast during beer production.
- Nutraceuticals: Acts as a prebiotic that supports gut health by promoting beneficial bacteria growth .
- Biotechnology: Utilized in research for enzyme activity studies and carbohydrate metabolism.
Research indicates that maltotriose interacts with various enzymes and microorganisms. For instance, it is known to enhance the activity of certain amylases and is utilized by specific strains of bacteria like Escherichia coli during fermentation processes. Studies have shown that maltotriose can influence microbial growth dynamics and metabolic pathways in gut microbiota .
Maltotriose shares structural similarities with other oligosaccharides but has distinct characteristics that set it apart. Here are some similar compounds:
| Compound | Composition | Glycosidic Linkage | Unique Features |
|---|---|---|---|
| Maltose | Two glucose units | α-1,4 glycosidic bond | Simplest disaccharide from starch |
| Maltodextrin | Varies (3-20 glucose) | α-1,4 glycosidic bonds | Longer chain; used as thickening agent |
| Isomaltose | Two glucose units | α-1,6 glycosidic bond | Different linkage; less sweet than maltose |
| Maltopentaose | Five glucose units | α-1,4 glycosidic bonds | Longer chain; more complex structure |
Maltotriose's uniqueness lies in its specific chain length and its role as a precursor to longer oligosaccharides like maltodextrin while being a key product of starch digestion. Its ability to serve both as an energy source and a substrate for enzymatic reactions further highlights its significance in biological systems .
Physical Description
XLogP3
Other CAS
9057-02-7
Wikipedia
Linear maltodextrin







